Cas no 86-52-2 (1-(Chloromethyl)naphtalene)

1-(Chloromethyl)naphtalene structure
1-(Chloromethyl)naphtalene structure
Product Name:1-(Chloromethyl)naphtalene
CAS No:86-52-2
Molecular Formula:C11H9Cl
Molecular Weight:176.642162084579
MDL:MFCD00004042
CID:34380
PubChem ID:6845

1-(Chloromethyl)naphtalene Properties

Names and Identifiers

    • 1-(Chloromethyl)naphthalene
    • 1-Naphthylmethyl chloride
    • 1-(CHLOROMETHYL)-NAPHTHALENE
    • 1-CMN
    • a-Naphthylmethyl Chloride
    • 1-Chloromethyl naphthalene
    • 1-(Chloromethyl)naphtalene
    • 1-(Chlormethyl)naftalen
    • 1-Chloromethyl napht
    • 1-chloromethyl-naphthalen
    • 1-CHLOROMETHYLNAPHTHYL
    • 1-menaphthylchloride
    • 1-Naphtylmethyl chloride
    • chloromethylnaphthalene
    • naphth-1-ylmethyl chloride
    • 1-chloromethylnaphthalene
    • EINECS 252-469-8
    • 1-(Chloromethyl)naphthalene, 90%
    • FT-0607651
    • AKOS000120764
    • Naphthalene, alpha-chloromethyl-
    • 86-52-2
    • InChI=1/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H
    • .alpha.-(Chloromethyl)naphthalene
    • alpha-(Chloromethyl)naphthalene
    • F2190-0269
    • 1-(Chloromethyl)naphthalene, technical, >=97.0% (GC)
    • alpha-Naphthylmethyl chloride
    • 1-CHLORO METHYLNAPHTHALENE
    • 1-Chloromethyl-naphthalene
    • C11-H9-Cl
    • CS-W017388
    • 1-(chlormethyl)naphthalen
    • alpha-chloromethylnaphthalene
    • AC-5784
    • 1-BROMO-2-(PHENOXYMETHYL)BENZENE97+%
    • 1-(Chlormethyl)naftalen [Czech]
    • LS-94536
    • 1-(chloromethyl) naphthalene
    • BRN 0636885
    • EINECS 201-678-2
    • WLN: L66J B1G
    • Naphthalene, .alpha.-(chloromethyl)-
    • Q63395890
    • UNII-KD3RZ3R8C4
    • AI3-15963
    • 1-Menaphthyl chloride
    • DTXSID5058939
    • NSC8473
    • NSC 8473
    • 1-Chloromethyinaphthalene
    • 4-05-00-01692 (Beilstein Handbook Reference)
    • Naphthalene, (chloromethyl)-
    • alphachloromethylnaphthalene
    • SCHEMBL248239
    • (Chloromethyl)naphthalene
    • (1-naphthalenyl)methyl chloride
    • KD3RZ3R8C4
    • NSC 405486
    • W-104064
    • MFCD00004042
    • E70399
    • Naphthalene, 1-chloromethyl-
    • .alpha.-Naphthylmethyl chloride
    • (1-naphthyl)methyl chloride
    • 1-naphthalenylmethyl chloride
    • 35255-58-4
    • C11H9Cl
    • NSC-8473
    • alpha-chloromethyl-naphthalene
    • EN300-18307
    • Naphthalene, 1-(chloromethyl)-
    • 1-chloromethylnaphthaline
    • 1-(Chloromethyl)naphthalene (ACI)
    • 1-(Chloromethyl)naphthalen
    • 1-Naphthalylmethyl chloride
    • α-(Chloromethyl)naphthalene
    • α-Naphthylmethyl chloride
    • LS-13927
    • 1-Naphthalenylmethyl Chloride; 1-Naphthalylmethyl Chloride; 1-Naphthylmethyl Chloride; NSC 8473; a-(Chloromethyl)naphthalene; a-Naphthylmethyl Chloride
    • NS00039132
    • MDL: MFCD00004042
    • InChIKey: XMWGTKZEDLCVIG-UHFFFAOYSA-N
    • Inchi: 1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
    • SMILES: ClCC1C2C(=CC=CC=2)C=CC=1
    • BRN: 636885

Computed Properties

  • Exact Mass: 176.03900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 176.039
  • Heavy Atom Count: 12
  • Complexity: 144
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • LogP: 3.57860
  • PSA: 0.00000
  • Refractive Index: n20/D 1.635(lit.)
  • Water Partition Coefficient: Insoluble in water.
  • Boiling Point: 167-169 °C/25 mmHg(lit.)
  • Melting Point: 32 °C (lit.)
  • Flash Point: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Color/Form: Prismatic crystal
  • Solubility: Soluble in benzene and ethanol
  • Sensitiveness: Moisture Sensitive
  • Density: 1.18 g/mL at 25 °C(lit.)

1-(Chloromethyl)naphtalene Security Information

1-(Chloromethyl)naphtalene Customs Data

  • HS CODE:29036990
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(Chloromethyl)naphtalene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00337L-1g
1-Chloromethyl naphthalene
86-52-2 95%
1g
$32.00 2024-04-21
A2B Chem LLC
AB43329-1g
1-Chloromethyl naphthalene
86-52-2 95%
1g
$17.00 2024-04-19
Aaron
AR0033FX-25g
1-Chloromethyl naphthalene
86-52-2 98%
25g
$6.00
abcr
AB132515-250 g
1-(Chloromethyl)naphthalene, 94%; .
86-52-2 94%
250g
€84.70 2023-05-10
Ambeed
A976061-10g
1-(Chloromethyl)naphthalene
86-52-2 97%
10g
$6.00 2022-05-16
Chemenu
CM390638-500g
1-(chloromethyl)naphthalene
86-52-2 95%+
500g
$94
Enamine
EN300-18307-0.05g
1-(chloromethyl)naphthalene
86-52-2 94%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D489540-25g
1-(Chloromethyl)naphthalene
86-52-2 97%
25g
$205 2022-09-03
Fluorochem
224633-1g
1-(Chloromethyl)naphthalene
86-52-2 95%
1g
£10.00 2022-02-28
Life Chemicals
F2190-0269-0.25g
1-(Chloromethyl)naphtalene
86-52-2 95%+
0.25g
$18.0 2023-09-06

1-(Chloromethyl)naphtalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Diethyl ether ;  rt → -5 °C; 20 min, -5 °C; 4 h, -5 °C → 25 °C; 8 h, 25 °C
1.2 Reagents: Water
Reference
Enantioselective, Lewis Base-Catalyzed Sulfenocyclization of Polyenes
Tao, Zhonglin; et al, Journal of the American Chemical Society, 2018, 140(10), 3569-3573

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  < 10 °C; 30 min, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Reference
Studies on novel 2-imidazolidinones and tetrahydropyrimidin-2(1H)-ones as potential TACE inhibitors: Design, synthesis, molecular modeling, and preliminary biological evaluation
DasGupta, Shirshendu; et al, Bioorganic & Medicinal Chemistry, 2009, 17(10), 3604-3617

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Perfluorohexane ;  12 h, rt
Reference
Fluorous Solvent as a New Phase-Screen Medium between Reagents and Reactants in the Bromination and Chlorination of Alcohols
Nakamura, Hiroyuki; et al, Organic Letters, 2003, 5(8), 1167-1169

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phos… Solvents: Toluene ;  20 h, 130 °C
Reference
Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides
Malapit, Christian A.; et al, Organic Letters, 2017, 19(15), 4142-4145

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonyl chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  12 h, 25 - 28 °C
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Light-induced FeCl3-catalyzed selective benzyl C-H chlorination with trifluoromethanesulfonyl chloride
Yang, Chen-Xi; et al, Advanced Synthesis & Catalysis, 2023, 365(23), 4144-4149

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: N-Chloro-N-cyclohexylbenzenesulfonamide Catalysts: Benzil Solvents: Benzene ;  heated
Reference
N-Chloro-N-cyclohexylbenzene sulfonamide
Maynard, George D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  N-Hydroxyphthalimide Solvents: Acetonitrile ;  3 h, 80 °C
Reference
N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide
Li, Zi-Hao; et al, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408

Synthetic Circuit 8

Reaction Conditions
Reference
Reactions of allyl arylmethyl sulfides with dichlorocarbene under conditions of phase-transfer catalysis
Al-Shura, A. M.; et al, Vestnik Moskovskogo Universiteta, 1990, 31(4), 392-7

Synthetic Circuit 9

Reaction Conditions
Reference
Synthesis by substitution of carbonyl oxygen
Pfeiffer, W. D., Science of Synthesis, 2007, 35, 155-165

Synthetic Circuit 10

Reaction Conditions
Reference
Synthesis of 1H-cyclobuta[de]naphthalene by organometallic methodology
Yang, Lau S.; et al, Journal of the Chemical Society, 1983, (16), 866-8

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3)
Reference
Arylmethyl isocyanates
Kozhushko, B. N.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 721-7

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Phosphoric acid
Reference
Antimicrobial activity of nitrogen-containing compounds synthesized from chloromethylated naphthalene
Babakhanov, R. A.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 1985, (5), 100-2

Synthetic Circuit 13

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Synthetic Circuit 14

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Synthetic Circuit 15

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Synthetic Circuit 16

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Synthetic Circuit 17

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Synthetic Circuit 18

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Synthetic Circuit 19

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Synthetic Circuit 20

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Synthetic Circuit 21

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

Synthetic Circuit 22

Reaction Conditions
Reference
Synthesis of naphthalenes, anthracenes, 9H-fluorenes, and other acenes
Toyota, S.; et al, Science of Synthesis, 2010, 45, 745-854

1-(Chloromethyl)naphtalene Raw materials

1-(Chloromethyl)naphtalene Preparation Products

1-(Chloromethyl)naphtalene Suppliers

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1-(Chloromethyl)naphtalene Related Literature

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